1-(4-ethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(4-Ethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique pyrazolo[3,4-d]pyrimidine scaffold, which is known for its potential biological activities, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-ethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with formamide under reflux conditions to yield the desired pyrazolo[3,4-d]pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Corresponding pyrazolo[3,4-d]pyrimidine-4-one derivatives.
Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
1-(4-Ethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation of target proteins .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can enhance their biological properties.
Uniqueness: 1-(4-Ethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit CDKs makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C13H12N4O |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H12N4O/c1-2-9-3-5-10(6-4-9)17-12-11(7-16-17)13(18)15-8-14-12/h3-8H,2H2,1H3,(H,14,15,18) |
InChI Key |
UPOMRKDGONCCQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3 |
Origin of Product |
United States |
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